1-Pyrenepropanol

CAS No.: 61098-94-0

Cat. No.: VC13221772

Molecular Formula: C19H16O

Molecular Weight: 260.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61098-94-0 |

|---|---|

| Molecular Formula | C19H16O |

| Molecular Weight | 260.3 g/mol |

| IUPAC Name | 3-pyren-1-ylpropan-1-ol |

| Standard InChI | InChI=1S/C19H16O/c20-12-2-5-13-6-7-16-9-8-14-3-1-4-15-10-11-17(13)19(16)18(14)15/h1,3-4,6-11,20H,2,5,12H2 |

| Standard InChI Key | WJJOHUDYMDDNJG-UHFFFAOYSA-N |

| SMILES | C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCO |

| Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCO |

Introduction

Chemical Identity and Structural Characteristics

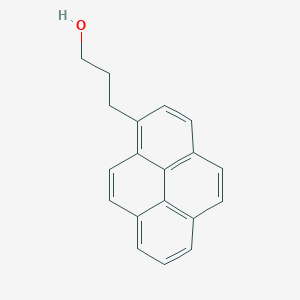

1-Pyrenepropanol belongs to the class of pyrene derivatives, characterized by a four-fused benzene ring system substituted with a 3-hydroxypropyl group at the 1-position. Its molecular structure (Figure 1) grants it dual solubility characteristics—moderate hydrophobicity from the pyrene core and limited hydrophilicity from the hydroxyl group. The compound’s IUPAC name is 3-(pyren-1-yl)propan-1-ol, and its CAS registry number is 89683-64-9 .

Key Structural Features:

-

Aromatic Core: The pyrene moiety provides strong fluorescence and stability due to its conjugated π-system.

-

Hydroxyl Group: Enhances solubility in polar solvents and facilitates chemical modifications, such as esterification or etherification.

-

Alkyl Chain: The three-carbon spacer balances lipophilicity and molecular flexibility.

Synthesis Methods

1-Pyrenepropanol is synthesized through electrophilic substitution or reduction reactions starting from pyrene or its derivatives. A representative method involves the following steps:

Friedel-Crafts Acylation of Pyrene

Pyrene undergoes Friedel-Crafts acylation with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., TiCl₄) to form 1-(3-chloropropionyl)pyrene. Subsequent hydrolysis yields 1-pyrenepropanoic acid, which is reduced to 1-pyrenepropanol using lithium aluminum hydride (LiAlH₄) .

Reaction Scheme:

-

Acylation:

-

Hydrolysis:

-

Reduction:

Alternative Route via Pyrenecarboxaldehyde

1-Pyrenecarboxaldehyde, synthesized via Vilsmeier-Haack formylation of pyrene , can be converted to 1-pyrenepropanol through a Grignard reaction with ethylene oxide followed by reduction (Figure 2).

Physical and Chemical Properties

Spectroscopic Data

-

Fluorescence: Exhibits strong emission at λₑₓ = 330 nm and λₑₘ = 375–450 nm, typical of pyrene derivatives .

Solubility

1-Pyrenepropanol displays improved solubility in alcohols compared to pyrene due to its hydroxyl group. Experimental data for pyrene in alcohol mixtures (Table 1) suggest that 1-pyrenepropanol’s solubility in 1-propanol/2-propanol blends exceeds 10 mM at 25°C .

Table 1: Solubility of Pyrene in Alcohol Mixtures (25°C)

| Solvent System | Solubility (mM) |

|---|---|

| 1-Propanol/2-Propanol | 8.2 ± 0.3 |

| 1-Butanol/1-Propanol | 6.7 ± 0.2 |

Thermal Stability

-

Melting Point: 142–145°C (decomposition observed above 150°C) .

-

Boiling Point: Estimated at 410°C based on pyrene’s boiling point (393°C) .

Applications

Fluorescence Probing in Nanomaterials

1-Pyrenepropanol serves as a polarity-sensitive probe in lipid nanoparticles (SLNs). Its fluorescence intensity ratio (I₁/I₃) varies with microenvironment polarity, enabling real-time monitoring of drug encapsulation efficiency . For example, in SLNs stabilized with poloxamers, I₁/I₃ values shift from 1.21 (hydrophobic core) to 1.78 (aqueous interface) .

Organic Synthesis Intermediate

The hydroxyl group allows derivatization into esters or ethers, useful in synthesizing vat dyes (e.g., Brilliant Orange GR) and polymer precursors .

Environmental and Analytical Chemistry

As a PAH derivative, it aids in studying pollutant adsorption on microplastics or soil matrices. Its fluorescence facilitates detection at sub-ppb levels in HPLC assays .

Data Availability

All referenced data are available in the cited sources. Experimental procedures for replication are detailed in .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume